5-Bromo-norlaudanosoline Hydrobromide
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-norlaudanosoline Hydrobromide involves several steps. One common method includes the bromination of norlaudanosoline under controlled conditions. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals .
Chemical Reactions Analysis
5-Bromo-norlaudanosoline Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation products may include quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound, such as alcohols or amines.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-norlaudanosoline Hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antiproliferative and cytotoxic effects against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Bromo-norlaudanosoline Hydrobromide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antiproliferative activity may involve the inhibition of key enzymes or signaling pathways involved in cell growth and division . Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
5-Bromo-norlaudanosoline Hydrobromide can be compared to other similar compounds, such as:
Norlaudanosoline: The parent compound, which lacks the bromine atom.
5-Bromo-2-chlorobenzoic acid: Another brominated compound with different chemical properties and applications.
Bromotheophylline: A brominated derivative of theophylline, used as a diuretic and in combination with other drugs for the treatment of premenstrual syndrome.
The uniqueness of this compound lies in its specific structure and potential biological activities, which distinguish it from other brominated compounds.
Properties
Molecular Formula |
C16H17Br2NO4 |
---|---|
Molecular Weight |
447.12 g/mol |
IUPAC Name |
5-bromo-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H16BrNO4.BrH/c17-15-9-3-4-18-11(10(9)7-14(21)16(15)22)5-8-1-2-12(19)13(20)6-8;/h1-2,6-7,11,18-22H,3-5H2;1H |
InChI Key |
JKIAQUOEDVDENO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C(=C21)Br)O)O)CC3=CC(=C(C=C3)O)O.Br |
Origin of Product |
United States |
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